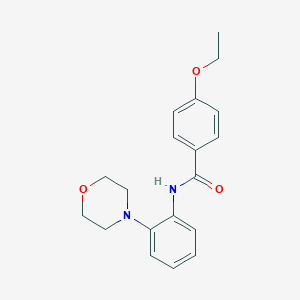![molecular formula C19H22N2O3S B238441 2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PBT2, and has been the subject of numerous studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of PBT2 is not fully understood, but it is believed to involve the chelation of metal ions such as copper and zinc. These metal ions are known to play a role in the formation of toxic protein aggregates in the brain, and by chelating them, PBT2 may be able to prevent or reduce the accumulation of these aggregates.
Biochemical and Physiological Effects:
PBT2 has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include the ability to reduce the levels of toxic protein aggregates in the brain, improve cognitive function, and reduce inflammation. PBT2 has also been shown to have antioxidant properties, which may help to protect the brain from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PBT2 for lab experiments is its ability to target metal ions such as copper and zinc, which are known to play a role in a number of neurodegenerative diseases. PBT2 is also relatively easy to synthesize, which makes it a convenient compound for use in research. However, one limitation of PBT2 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effectiveness in specific contexts.
Zukünftige Richtungen
There are a number of potential future directions for research on PBT2. One area of interest is the development of more effective therapeutic agents based on the structure of PBT2. Another area of interest is the exploration of the potential applications of PBT2 in other areas of scientific research, such as cancer treatment or drug delivery. Finally, further research is needed to fully understand the mechanism of action of PBT2 and how it can be optimized for use in specific contexts.
Synthesemethoden
The synthesis of PBT2 is a complex process that involves multiple steps. One common method for synthesizing this compound involves the reaction of 3-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide to form PBT2.
Wissenschaftliche Forschungsanwendungen
PBT2 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. PBT2 has been shown to have a number of beneficial effects in preclinical studies, including the ability to reduce the accumulation of toxic proteins in the brain and improve cognitive function.
Eigenschaften
Produktname |
2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Molekularformel |
C19H22N2O3S |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
2-[(3-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-2-10-24-13-7-5-6-12(11-13)18(23)21-19-16(17(20)22)14-8-3-4-9-15(14)25-19/h5-7,11H,2-4,8-10H2,1H3,(H2,20,22)(H,21,23) |
InChI-Schlüssel |
FFISCRYLBBMRDL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)

![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)




![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
